molecular formula C6H10O6 B102576 2-Keto-3-deoxygluconate CAS No. 17510-99-5

2-Keto-3-deoxygluconate

Cat. No.: B102576
CAS No.: 17510-99-5
M. Wt: 178.14 g/mol
InChI Key: WPAMZTWLKIDIOP-NQXXGFSBSA-N
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Mechanism of Action

2-Keto-3-deoxygluconate (KDG)

is a key intermediate in the Entner-Doudoroff (ED) pathway , a significant route for sugar and sugar acid degradation in many organisms . Here is an overview of its mechanism of action:

Target of Action

The primary target of this compound is the enzyme 2-keto-3-deoxy-gluconate kinase , found in organisms such as Thermus thermophilus . This enzyme plays a crucial role in the phosphorylation process of the ED pathway .

Mode of Action

this compound interacts with its target enzyme, 2-keto-3-deoxy-gluconate kinase, in a process that involves the transfer of a phosphate group from ATP to this compound . This interaction results in the formation of 6-phospho-2-dehydro-3-deoxy-D-gluconate .

Biochemical Pathways

The ED pathway, in which this compound plays a key role, is utilized by a significant proportion of heterotrophic prokaryotic microorganisms for sugar and sugar acid degradation . This pathway also plays a role in the degradation of pectin and alginate, polymers used for biofuel production and generation of high-value-added products .

Pharmacokinetics

It is known that the compound is involved in the ed pathway, which operates under aerobic conditions and is stimulated by phosphate starvation .

Result of Action

The action of this compound results in the production of key metabolic intermediates, providing ATP, NAD(P)H, and biosynthetic precursors for amino acids, nucleotides, and fatty acids . It also contributes to the degradation of pectin and alginate, serving as a carbon and energy source in bacterial cells .

Action Environment

The action of this compound is influenced by environmental factors such as light, glucose availability, and phosphate levels . The ED pathway, in which this compound is involved, is particularly significant under mixotrophic conditions (light and glucose) and under autotrophic conditions in a day/night cycle .

Biochemical Analysis

Biochemical Properties

2-Keto-3-deoxygluconate interacts with several enzymes and proteins. One of the key enzymes it interacts with is 2-dehydro-3-deoxygluconokinase . This enzyme catalyzes the chemical reaction involving ATP and 2-dehydro-3-deoxy-D-gluconate, producing ADP and 6-phospho-2-dehydro-3-deoxy-D-gluconate . Another enzyme, 6-Phosphogluconate-Dehydratase, is involved in the enzymatic dehydration of 6-phosphogluconate to produce 2-Keto-3-deoxy-6-phosphogluconate .

Cellular Effects

The presence of this compound in a cell can influence various cellular processes. It is a key metabolite in the ED pathway, which is integral to the catabolism of sugars and sugar acids . This pathway is crucial for the energy metabolism of many microorganisms . The compound’s influence on cell function includes its impact on metabolic flux, as it is a key intermediate in these metabolic pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with various enzymes. For instance, 2-dehydro-3-deoxygluconokinase catalyzes a reaction that transforms ATP and 2-dehydro-3-deoxy-D-gluconate into ADP and 6-phospho-2-dehydro-3-deoxy-D-gluconate . This reaction is part of the transfer of phosphorus-containing groups, with an alcohol group as the acceptor .

Temporal Effects in Laboratory Settings

It is known that this compound is a key intermediate in the degradation of sugars and sugar acids, and its presence is crucial for the functioning of the ED pathway .

Metabolic Pathways

This compound is involved in the ED pathway, a key metabolic pathway for the degradation of sugars and sugar acids . This pathway is utilized by a significant proportion of heterotrophic prokaryotic microorganisms . The compound is also a product of the degradation of pectin and alginate, two polysaccharides that are primary-based compounds for biofuel production and for the generation of high-value-added products .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters. For instance, the this compound transporter from Bacillus subtilis and Erwinia chrysanthemi is known to facilitate the uptake of this compound into the cell .

Chemical Reactions Analysis

Types of Reactions: 2-Keto-3-deoxygluconate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form different keto acids.

    Reduction: Reduction reactions can convert it into corresponding alcohols.

    Substitution: It can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the substituent, but typically involve catalysts and specific solvents.

Major Products:

    Oxidation: Produces various keto acids.

    Reduction: Yields alcohol derivatives.

    Substitution: Results in substituted keto acids with different functional groups.

Scientific Research Applications

2-Keto-3-deoxygluconate has diverse applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

(4R,5R)-4,5,6-trihydroxy-2-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O6/c7-2-5(10)3(8)1-4(9)6(11)12/h3,5,7-8,10H,1-2H2,(H,11,12)/t3-,5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPAMZTWLKIDIOP-NQXXGFSBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(CO)O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@H]([C@@H](CO)O)O)C(=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201344318
Record name 2-Oxo-3-deoxygalactonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201344318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 2-Keto-3-deoxy-D-gluconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001353
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

56742-44-0, 17510-99-5
Record name 2-Oxo-3-deoxygalactonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056742440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Oxo-3-deoxygalactonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201344318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Keto-3-deoxy-D-gluconic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001353
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is 2-keto-3-deoxygluconate (KDG) and what is its role in bacterial metabolism?

A: this compound (KDG) is a key intermediate in the bacterial catabolism of hexuronates, such as galacturonate and glucuronate, derived from pectin and alginate. [, ] These polysaccharides are major components of plant cell walls and represent an important carbon source for many bacteria. [] KDG is further metabolized to pyruvate, a central metabolite that can enter various metabolic pathways. [, , , ]

Q2: How is KDG produced in bacteria?

A: KDG is produced from either galacturonate or glucuronate through separate three-step pathways. [] These pathways converge at the formation of KDG, which is further metabolized by the enzymes KDG kinase (KDGK) and KDG aldolase (KDGA). [, , ]

Q3: How is KDG transport regulated in bacteria?

A: KDG uptake is mediated by a specific transport system encoded by the kdgT gene. [, ] The expression of kdgT, along with other genes involved in pectin degradation, is negatively regulated by the kdgR gene. [, , , ] KDG itself acts as an inducer, binding to KdgR and relieving the repression. [, , , ]

Q4: How does iron availability affect KDG metabolism and pectin degradation in bacteria like Erwinia chrysanthemi?

A: In E. chrysanthemi, iron limitation activates the transcription of genes involved in both iron transport and pectin degradation, including those responsible for KDG metabolism. [] This coregulation is mediated by the ferric uptake regulator (Fur) protein, which senses iron availability. [] KDG itself can also induce the expression of iron transport genes, suggesting a complex interplay between iron assimilation and pectinolysis in this bacterium. []

Q5: What is the role of this compound aldolase (KDGA) in KDG metabolism?

A: KDGA catalyzes the reversible aldol cleavage of KDG into pyruvate and glyceraldehyde. [, , , ] This reaction is a crucial step in the non-phosphorylative Entner-Doudoroff pathway utilized by some bacteria and archaea for glucose metabolism. [, , , , , , ]

Q6: Is KDGA specific to KDG?

A: While some KDGAs show high specificity for KDG, others exhibit catalytic promiscuity. For instance, KDGA from Sulfolobus solfataricus can also cleave 2-keto-3-deoxygalactonate (KDGal) with comparable efficiency. [, , ] This promiscuity allows S. solfataricus to utilize both glucose and galactose through a single, non-phosphorylative Entner-Doudoroff pathway. [, , ]

Q7: How does the structure of KDGA contribute to its substrate specificity and promiscuity?

A: Structural studies on KDGAs from different organisms have provided insights into the basis of their substrate specificity and promiscuity. [, , , ] For example, the crystal structure of KDGA from S. solfataricus revealed a spacious active site that can accommodate both KDG and KDGal. [, ] This observation explains the enzyme's ability to cleave both substrates. [, ] In contrast, KDGA from Picrophilus torridus has a more restricted active site that favors KDG binding. []

Q8: Can the stereoselectivity of KDGA be engineered?

A: Yes, site-directed mutagenesis based on structural information has been successfully employed to alter the stereoselectivity of KDGA. [, ] For example, researchers have generated mutant variants of KDGA from S. solfataricus that can selectively produce either D-KDG or D-KDGal from pyruvate and D-glyceraldehyde. [] These engineered enzymes have potential applications in the synthesis of rare sugars and other valuable compounds. []

Q9: Do all bacteria utilize the same pathway for KDG metabolism?

A: No, variations in the KDG metabolic pathway exist among bacteria. While some utilize a non-phosphorylative pathway, others employ a semi-phosphorylative route. [] For example, Sulfolobus solfataricus primarily relies on a non-phosphorylative pathway, but evidence suggests the presence of a parallel semi-phosphorylative pathway involving a KDG kinase. [, ]

Q10: How does the KDG pathway in archaea differ from that in bacteria?

A: Archaea like Sulfolobus solfataricus and Picrophilus torridus utilize a non-phosphorylative Entner-Doudoroff pathway involving a KDG-specific aldolase. [, ] This pathway differs from the semi-phosphorylative pathway found in some bacteria, where KDG is phosphorylated to 2-keto-3-deoxy-6-phosphogluconate (KDPG) before aldol cleavage. [, ]

Q11: What is the evolutionary significance of the KDG pathway?

A: The presence of the KDG pathway in both bacteria and archaea suggests an ancient origin for this metabolic route. [] The variations observed in different organisms highlight the evolutionary adaptation of this pathway to specific ecological niches and metabolic requirements. [, ]

Q12: What are the potential biotechnological applications of KDG and its metabolizing enzymes?

A: KDG and its metabolizing enzymes, particularly KDGA, hold potential for various biotechnological applications. [] Engineered KDGAs could be used to synthesize rare sugars, such as L-KDG and L-KDGal, which are challenging to obtain chemically. [] These sugars have potential applications as building blocks for pharmaceuticals and other valuable compounds. [] Furthermore, understanding the regulation of KDG metabolism in plant-pathogenic bacteria could lead to novel strategies for controlling plant diseases. []

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